Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 308295-30-9
VCID: VC7256990
InChI: InChI=1S/C18H15BrO6/c1-9(2)23-18(21)16-10(3)24-14-8-12(19)15(7-11(14)16)25-17(20)13-5-4-6-22-13/h4-9H,1-3H3
SMILES: CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CO3)C(=O)OC(C)C
Molecular Formula: C18H15BrO6
Molecular Weight: 407.216

Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 308295-30-9

Cat. No.: VC7256990

Molecular Formula: C18H15BrO6

Molecular Weight: 407.216

* For research use only. Not for human or veterinary use.

Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate - 308295-30-9

Specification

CAS No. 308295-30-9
Molecular Formula C18H15BrO6
Molecular Weight 407.216
IUPAC Name propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C18H15BrO6/c1-9(2)23-18(21)16-10(3)24-14-8-12(19)15(7-11(14)16)25-17(20)13-5-4-6-22-13/h4-9H,1-3H3
Standard InChI Key GDCOMRUSEZYIHH-UHFFFAOYSA-N
SMILES CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CO3)C(=O)OC(C)C

Introduction

Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its intricate structure, which includes a benzofuran core, a bromine atom, a furan-2-carbonyloxy group, and a propan-2-yl ester moiety. The presence of these functional groups suggests potential applications in pharmaceuticals or as intermediates in organic synthesis.

Chemical Formula and Molecular Weight

PropertyValue
Chemical FormulaC19_{19}H17_{17}BrO6_{6}
Molecular Weight424.24 g/mol

Synthesis and Preparation

The synthesis of Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate benzofuran precursors, which are modified through various chemical transformations.

  • Bromination: The introduction of the bromine atom is often achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.

  • Esterification: The propan-2-yl ester group is introduced through esterification reactions, which may involve acid catalysts or coupling reagents.

  • Furan-2-carbonyloxy Group Introduction: This step typically involves the reaction of the benzofuran core with a furan-2-carbonyl chloride or similar reagent.

Biological Activity and Potential Applications

While specific biological activity data for Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is limited, compounds within the benzofuran family have shown promise in various therapeutic areas:

  • Anticancer Properties: Some benzofurans exhibit selective toxicity against cancer cell lines, particularly those with brominated derivatives .

  • Pharmaceutical Intermediates: The compound's functional groups make it a potential intermediate in the synthesis of more complex pharmaceuticals.

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